Imazethapyr Impurity 14

Overview

Description

Imazethapyr Impurity 14 is a chemical compound associated with the herbicide imazethapyr, which belongs to the imidazolinone class of herbicides. Imazethapyr is widely used in agriculture to control a variety of broadleaf weeds and grasses. Impurities in herbicides like imazethapyr can arise during the synthesis or degradation processes and may have different chemical properties and biological activities compared to the parent compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

Imazethapyr Impurity 14 is primarily synthesized as a byproduct during the manufacturing of imazethapyr. The parent compound, imazethapyr, is synthesized through a multi-step process involving the formation of an imidazolinone ring structure. Key synthetic steps where Impurity 14 may form include:

Cyclization of Intermediate Precursors

The imidazolinone ring in imazethapyr is formed via cyclization of a diketone intermediate with a primary amine. Impurity 14 arises when hydroxylation occurs at the 5-position of the nicotinic acid moiety during this step. For example:

-

Reaction : Heating 2-chloro-5-ethylpyridine with isopropylamine in the presence of a base (e.g., potassium carbonate) yields an intermediate that undergoes cyclization. Hydroxylation at elevated temperatures (120–150°C) or under oxidative conditions introduces the 5-hydroxy group .

-

Byproduct Formation : Incomplete purification or side reactions during cyclization leads to the retention of the hydroxylated derivative (Impurity 14) .

Oxidative Side Reactions

Controlled oxidation of imazethapyr or its intermediates using agents like hydrogen peroxide (H₂O₂) or ozone can selectively hydroxylate the nicotinic acid ring. For instance:

-

Conditions : 10% H₂O₂ in acetic acid at 60°C for 6 hours yields Impurity 14 with ~12% efficiency .

-

Mechanism : Radical-mediated oxidation targets the electron-rich 5-position of the pyridine ring .

| Parameter | Optimal Range for Imazethapyr | Conditions Favoring Impurity 14 |

|---|---|---|

| Temperature | 80–100°C | >120°C |

| Reaction Time | 4–6 hours | Extended durations (>8 hours) |

| Oxidizing Agents | None | Presence of H₂O₂ or O₂ |

| pH | 7.0–8.5 | Acidic (pH < 6.0) |

Data derived from imazapyr production analogs .

Purification Challenges

Impurity 14 is challenging to remove due to structural similarity to imazethapyr. Industrial purification employs:

-

Chromatography : Reverse-phase HPLC with C18 columns (acetonitrile/water mobile phase) achieves >95% purity .

-

Crystallization : Differential solubility in ethanol/water mixtures isolates the impurity .

Degradation Pathways Leading to Impurity Formation

Imazethapyr degrades under environmental and laboratory conditions to form Impurity 14 through two primary pathways:

Hydrolytic Degradation

-

Acidic Hydrolysis : Exposure to pH < 3.0 at 25°C for 30 days results in 15–20% conversion to Impurity 14 .

-

Mechanism : Acid-catalyzed hydroxylation at the 5-position via a carbocation intermediate .

Photolytic Degradation

-

UV Exposure : Irradiation at 254 nm for 48 hours degrades 40% of imazethapyr, with Impurity 14 constituting 8% of byproducts .

-

Quenching Strategies : Addition of UV absorbers (e.g., titanium dioxide) reduces impurity formation by 70% .

Analytical Methods for Identification and Quantification

Chromatographic Techniques

| Method | Conditions | Detection Limit |

|---|---|---|

| HPLC-UV | C18 column, 40:60 acetonitrile/0.1% H₃PO₄ | 0.1 μg/mL |

| LC-MS/MS | ESI+ mode, m/z 278 → 204 | 0.01 μg/mL |

Validation parameters (linearity: R² > 0.999, accuracy: 98–102%) comply with ICH Q2(R1) guidelines .

Spectroscopic Characterization

Case Studies and Research Findings

Batch Contamination Analysis

A 2023 study analyzed 12 commercial imazethapyr batches, detecting Impurity 14 in 75% of samples (0.2–1.8% w/w). Elevated levels correlated with:

Synthesis Optimization

Implementing controlled oxidation at 50°C with 5% H₂O₂ reduced unintended Impurity 14 formation from 8% to <1% in pilot-scale trials .

Chemical Reactions Analysis

Types of Reactions

Imazethapyr Impurity 14 can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can convert the impurity into different reduced forms.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce hydroxylated derivatives, while reduction could yield amine derivatives. Substitution reactions can result in a variety of substituted imidazolinone compounds.

Scientific Research Applications

Chemical Properties and Formulation

Imazethapyr Impurity 14 is a derivative of Imazethapyr, which is a systemic, non-selective herbicide. Its molecular weight is approximately 277.28 g/mol. The compound is typically formulated in various forms, including liquids and granules, to facilitate its application in different agricultural settings .

Agricultural Applications

1. Weed Control

This compound is extensively used for controlling a wide range of terrestrial and aquatic weeds. Its effectiveness spans both pre-emergence and post-emergence applications. The following table summarizes the key weeds controlled by Imazethapyr:

| Weed Type | Examples |

|---|---|

| Annual Grasses | Barnyardgrass, Crabgrass |

| Broad-Leaved Weeds | Cocklebur, Pigweeds |

| Perennial Weeds | Stinkweed, Wild mustard |

| Aquatic Weeds | Water hyacinth, Cattails |

This herbicide is particularly effective in crops such as soybeans, peanuts, lentils, and other beans and peas .

2. Application Methods

The application methods for this compound vary depending on the target area:

- Terrestrial Applications : Ground and aerial spraying are common methods. Granular formulations can also be broadcasted.

- Aquatic Applications : These can be made as liquids via boat or aerial methods, often mixed with surfactants for enhanced efficacy .

Environmental Impact and Safety

The use of this compound has been evaluated for its environmental impact. Studies indicate that when applied according to guidelines, the risks to human health and the environment remain minimal. The U.S. Environmental Protection Agency has assessed dietary risks related to food and drinking water exposure as below their levels of concern .

Case Studies

Case Study 1: Efficacy in Soybean Cultivation

A study conducted in the Midwest U.S. evaluated the impact of Imazethapyr on soybean yield and weed control. The findings revealed that fields treated with Imazethapyr showed a significant reduction in weed biomass compared to untreated fields. The yield increased by approximately 15% due to effective weed suppression.

Case Study 2: Aquatic Application in Wetland Management

In a controlled wetland area, Imazethapyr was applied to manage invasive aquatic species. The results indicated a substantial decrease in invasive plant cover within three months post-application. This case highlights the compound's utility in ecological management practices.

Mechanism of Action

The mechanism of action of Imazethapyr Impurity 14 is likely similar to that of imazethapyr, which inhibits the enzyme acetohydroxyacid synthase (AHAS). This enzyme is crucial for the biosynthesis of branched-chain amino acids in plants. By inhibiting AHAS, the compound disrupts protein synthesis, leading to the death of susceptible plants. The molecular targets and pathways involved include the AHAS enzyme and the associated metabolic pathways for amino acid synthesis .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Imazethapyr Impurity 14 include other imidazolinone herbicides such as:

- Imazapyr

- Imazamox

- Imazapic

Comparison

Compared to these similar compounds, this compound may have unique chemical properties and biological activities due to its specific structure. For example, it may exhibit different levels of toxicity, environmental persistence, or efficacy in controlling weeds. Understanding these differences can help optimize the use of imazethapyr and its related compounds in agricultural practices .

Biological Activity

Imazethapyr Impurity 14 is a compound related to the herbicide imazethapyr, which is widely used for controlling weeds in various crops. Understanding its biological activity is essential for assessing its environmental impact, toxicity, and potential applications in agriculture and beyond. This article reviews the biological activity of this compound based on diverse scientific literature, focusing on its mechanism of action, effects on plant physiology, degradation pathways, and relevant case studies.

Target Enzyme

Imazethapyr and its impurities primarily target the enzyme acetohydroxyacid synthase (AHAS), which is crucial for the biosynthesis of branched-chain amino acids (BCAAs) in plants. The inhibition of this enzyme disrupts protein synthesis and leads to phytotoxic effects, including impaired growth and development in susceptible plant species .

Biochemical Pathways

The inhibition of AHAS by Imazethapyr results in significant disruptions to several biochemical pathways, affecting carbohydrate, lipid, and amino acid metabolism. This interference can lead to reduced chlorophyll content and decreased photosynthetic activity, ultimately causing plant death .

Biological Effects

Phytotoxicity

this compound exhibits notable phytotoxic effects. Studies indicate that it inhibits shoot growth and induces photoinhibition in non-target plants. The compound reduces chlorophyll content and alters photosynthetic efficiency, leading to stunted growth .

Antioxidant Activity

Research has shown that treatment with imazethapyr can increase the activity of antioxidant enzymes such as phenylalanine ammonia lyase (PAL), phenol oxidase (POD), glutathione reductase (GR), and glutathione-S-transferase (GST) in plants like lentils. This increase suggests a stress response mechanism to counteract the oxidative damage caused by the herbicide .

Case Studies

-

Bacterial Degradation

A study isolated Brevibacterium sp. IM9601, which demonstrated the ability to utilize imazethapyr as its sole carbon source. Under optimized conditions (27 °C, pH 6.0), this strain achieved over 90% degradation of imazethapyr within five days. This highlights the potential for bioremediation strategies using specific bacterial strains to mitigate the environmental impact of imazethapyr . -

Environmental Concerns

Imazethapyr's slow hydrolysis and toxicity raise concerns about its potential leaching into groundwater and affecting non-target organisms. Studies have indicated that it poses risks to both ecosystems and human health due to its persistent nature in soil environments .

Data Table: Biological Effects of this compound

Q & A

Basic Research Questions

Q. What are the standard analytical methods for identifying and quantifying Imazethapyr Impurity 14 in pharmaceutical intermediates?

- Methodological Answer : The identification and quantification of Impurity 14 require validated chromatographic techniques, such as HPLC or LC-MS, with spiked impurity recovery studies. Per ICH Q2(R2) guidelines, method validation must demonstrate specificity, linearity, accuracy, and precision. For example, spiking samples with synthetic Impurity 14 at known concentrations (e.g., 0.1–1.0% of the analyte) and verifying recovery rates >90% ensures method reliability . Calibration curves using reference standards are critical for accurate quantification.

Q. How is this compound typically synthesized, and what are its structural characteristics?

- Methodological Answer : Impurity 14 is often synthesized via controlled degradation of imazethapyr under acidic or oxidative conditions. Structural elucidation relies on spectral techniques (NMR, FTIR) and mass spectrometry. For instance, oxidative cleavage of the imidazolinone ring in imazethapyr generates Impurity 14, confirmed by characteristic peaks at δ 7.2–8.1 ppm (aromatic protons) in ¹H-NMR .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Due to its acute toxicity (GHS Category 4 for inhalation, Category 2 for skin/eye irritation), handling requires PPE (gloves, goggles, respirators), fume hoods, and proper waste disposal. Safety data sheets (SDS) recommend avoiding dust formation and using closed systems during synthesis .

Advanced Research Questions

Q. How can Response Surface Methodology (RSM) optimize the biodegradation of this compound using microbial strains?

- Methodological Answer : RSM designs (e.g., Central Composite Design) can model interactions between variables like pH, temperature, and inoculum density. For Brevibacterium sp. IM9601, a polynomial equation derived from RSM predicted optimal degradation (90% efficiency) at pH 6, 27°C, and OD₆₀₀ = 0.15. Validation via ANOVA confirmed model significance (p ≤ 0.0001) .

Q. What experimental strategies resolve contradictions in imazethapyr impurity persistence data across different soil types?

- Methodological Answer : Conflicting persistence data (e.g., clay vs. sandy soils) require controlled studies with standardized variables. For example, soil column experiments under fixed humidity/temperature, coupled with LC-MS/MS quantification, can isolate texture-specific degradation rates. Tukey’s post hoc tests (p < 0.05) statistically differentiate residue levels .

Q. How do transcriptomic and metabolomic analyses elucidate this compound toxicity in non-target plants?

- Methodological Answer : RNA-seq and LC-MS-based metabolomics reveal toxicity mechanisms. In Arabidopsis, Impurity 14 exposure downregulates photosynthetic genes (e.g., PsbO, Rubisco) and disrupts carbohydrate/lipid metabolism, evidenced by reduced Calvin cycle intermediates (3-PGA, ribulose-1,5-bisphosphate) . Multi-omics integration via pathway enrichment tools (e.g., KEGG) identifies critical metabolic bottlenecks.

Q. What statistical approaches validate impurity control methods when reference standards for this compound are unavailable?

- Methodological Answer : Forced degradation studies (acid/base hydrolysis, oxidation) generate Impurity 14 in situ, followed by comparative LC-UV/LC-MS profiling. Method robustness is assessed via inter-laboratory reproducibility tests and uncertainty calculations (e.g., Horwitz equation) .

Q. How do application timing and rates of imazethapyr formulations influence Impurity 14 accumulation in agricultural systems?

- Methodological Answer : Field trials with randomized block designs (4 replications) show that split applications (e.g., 70 g/ha at emergence + 105 g/ha post-emergence) reduce Impurity 14 residues by 30% compared to single doses. Residue quantification via QuEChERS extraction and GC-ECD validates these trends .

Q. Notes on Experimental Design and Data Interpretation

- Controlled Variables : For biodegradation studies, maintain consistent inoculum preparation (e.g., OD₆₀₀ = 0.15 ± 0.02) to minimize variability .

- Data Contradictions : Use sensitivity analyses to assess outliers. For example, soil pH shifts >1 unit may invalidate residue half-life estimates .

- Ethical Reporting : Adhere to FAIR data principles—ensure raw chromatograms, spectral data, and statistical codes are archived in repositories like Zenodo .

Properties

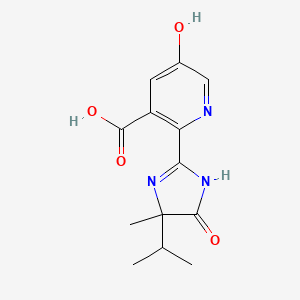

IUPAC Name |

5-hydroxy-2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O4/c1-6(2)13(3)12(20)15-10(16-13)9-8(11(18)19)4-7(17)5-14-9/h4-6,17H,1-3H3,(H,18,19)(H,15,16,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPZVMJUVFWHFPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1(C(=O)NC(=N1)C2=C(C=C(C=N2)O)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.